1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a complex organic compound featuring a trimethoxyphenyl group, an oxadiazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone.
Thioetherification: The oxadiazole derivative is then subjected to thioetherification with chloroacetyl chloride in the presence of a base like triethylamine to introduce the thioacetyl group.
Morpholine Introduction: Finally, the thioacetyl intermediate is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Biological Studies: It can be used to study the interactions of oxadiazole derivatives with biological targets, such as enzymes or receptors.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms due to its potential bioactivity.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), or thioredoxin reductase (TrxR), inhibiting their activity and leading to therapeutic effects.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as cell division, protein folding, and redox balance, contributing to its anticancer or antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl Derivatives: Compounds like colchicine and podophyllotoxin, which also contain the trimethoxyphenyl group, exhibit similar bioactivity.
Oxadiazole Derivatives: Other oxadiazole-containing compounds, such as 2-aminothiazole derivatives, share structural similarities and potential therapeutic applications.
Uniqueness
1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is unique due to its combination of the trimethoxyphenyl group, oxadiazole ring, and morpholine moiety, which together confer distinct chemical and biological properties. This combination enhances its potential as a versatile pharmacophore with diverse applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-22-12-8-11(9-13(23-2)15(12)24-3)16-18-19-17(26-16)27-10-14(21)20-4-6-25-7-5-20/h8-9H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSFPGBSDHEMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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